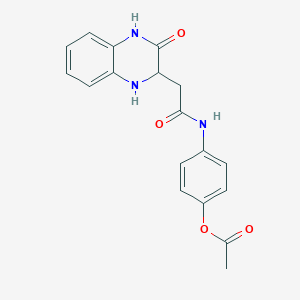
3-Iodo-1-(3-methylbutyl)pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-1-(3-methylbutyl)pyrazole-4-carbaldehyde is a chemical compound that belongs to the pyrazole family of compounds . It has the molecular formula C5H5IN2O and a molecular weight of 236.01 . This compound is commonly used in scientific research because of its unique properties and potential applications.
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 3-Iodo-1-(3-methylbutyl)pyrazole-4-carbaldehyde, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . It is a versatile building block for the synthesis of various heterocyclic compounds, such as pyrazoles, quinolines, and isoquinolines.Molecular Structure Analysis
The molecular structure of 3-Iodo-1-(3-methylbutyl)pyrazole-4-carbaldehyde is characterized by a pyrazole ring which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .Chemical Reactions Analysis
Pyrazole derivatives, including 3-Iodo-1-(3-methylbutyl)pyrazole-4-carbaldehyde, are involved in various chemical reactions. These include [3 + 2] cycloaddition reactions, condensations of ketones, aldehydes and hydrazine monohydrochloride, and oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
3-Iodo-1-(3-methylbutyl)pyrazole-4-carbaldehyde is a powder at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Biological Investigations
Research by Prasath et al. (2015) focused on synthesizing new quinolinyl chalcones containing a pyrazole group, demonstrating significant antimicrobial properties. This highlights the potential of pyrazole derivatives in the development of antimicrobial agents.
Synthesis and Reactions Review
A review by Abdel-Wahab et al. (2011) presents an in-depth analysis of the synthesis, chemical reactions, and biological activity of pyrazole-3(4)-carbaldehydes, providing a comprehensive understanding of their applications in scientific research.
Novel Schiff Bases Synthesis
Research by Hamed et al. (2020) involves the synthesis of heteroaryl pyrazole derivatives and their reaction with chitosan to form Schiff bases. These compounds displayed antimicrobial activity, underscoring the relevance of pyrazole derivatives in developing novel antimicrobial agents.
Sonogashira-Type Reactions
The study by Vilkauskaitė et al. (2011) utilized 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes as precursors in Sonogashira-type cross-coupling reactions, indicating the utility of pyrazole derivatives in organic synthesis and the potential for developing new compounds.
Crystal Structure Analysis
Research by Xu and Shi (2011) focused on the synthesis and crystal structure determination of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound structurally related to the queried chemical, highlighting its utility in structural chemistry.
Antioxidant and Anti-Inflammatory Activity
A study by Sudha et al. (2021) synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, showing significant antioxidant and anti-inflammatory activity. This demonstrates the potential of pyrazole derivatives in medicinal chemistry.
Anticonvulsant and Analgesic Studies
Viveka et al. (2015) designed and synthesized new pyrazole analogues, evaluating their anticonvulsant and analgesic activities. This illustrates the use of pyrazole derivatives in the development of new therapeutic agents.
DFT and TDDFT Studies
Studies by Lanke and Sekar (2016a) and Lanke and Sekar (2016b) on pyrazole-based dyes show their potential in optoelectronic applications, highlighting the versatility of pyrazole derivatives in various scientific fields.
Novel Heterocycles Synthesis
Research by Baashen et al. (2017) on synthesizing novel heterocycles using a pyrazole-based precursor underlines the compound's significance in heterocyclic chemistry.
Linearly Bonded Pyrazole Synthesis
Papernaya et al. (2013) synthesized linearly bonded bis(pyrazoles) using pyrazole-4-carbaldehydes, demonstrating the compound's utility in synthesizing complex molecular structures.
Plant Growth Promoting Effects
A study by Hassan et al. (2020) synthesized novel quinolinyl chalcones using a pyrazole-based precursor and estimated their effect on plant growth, indicating the compound's potential in agricultural science.
Safety and Hazards
Propriétés
IUPAC Name |
3-iodo-1-(3-methylbutyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O/c1-7(2)3-4-12-5-8(6-13)9(10)11-12/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGLELFWQXMGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C(=N1)I)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


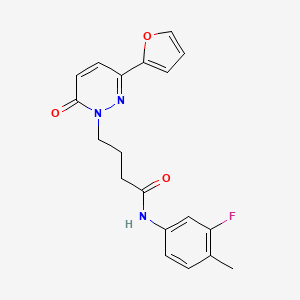
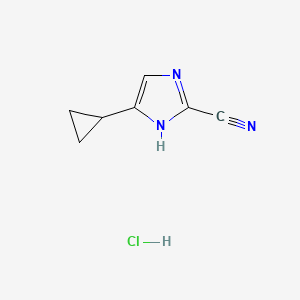

![N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2424900.png)

![2-(8-((2,4-dimethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2424904.png)
![2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2424905.png)
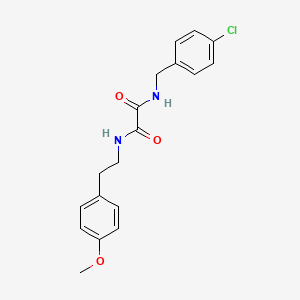
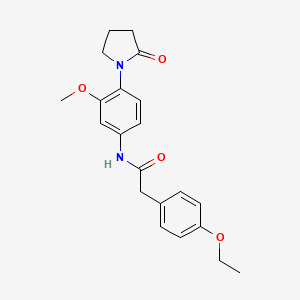
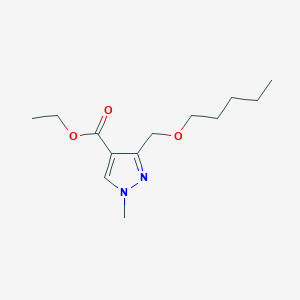
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2424912.png)
![Cyclopropyl[4-(2-fluoroethoxy)benzyl]amine](/img/structure/B2424913.png)
